![molecular formula C11H17ClFN B1484914 [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098053-97-3](/img/structure/B1484914.png)
[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
Overview
Description
2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride, commonly referred to as 2FPM-HCl, is an analog of the stimulant drug amphetamine. It has a wide range of applications in scientific research, from biochemical and physiological studies to the development of new drugs.
Scientific Research Applications
Pharmacological Characterization of Fluorinated Compounds
CRF Receptor Antagonist Development : SSR125543A, a compound with a structure involving fluorination, demonstrates potent and selective antagonism towards corticotrophin-releasing factor (CRF) receptors, indicating its potential application in managing stress-related disorders and depression (Gully et al., 2002).
Antitumor Activity of Benzothiazoles : The research on 2-(4-aminophenyl)benzothiazoles, including fluorinated derivatives, uncovers their potential as antitumor agents. These compounds exhibit selective cytotoxicity against cancer cell lines, offering insights into the design of novel cancer therapies (Bradshaw et al., 2002).
Synthetic Chemistry and Material Science
Chiral Amine Resolution : The synthesis and application of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines showcase the role of fluorinated compounds in resolving chiralities in synthetic chemistry, which is crucial for the development of drugs with specific enantiomeric activities (Rodríguez-Escrich et al., 2005).
Antibacterial and Antioxidant Properties : Studies on [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines reveal their antibacterial and antioxidant activities. Such research highlights the potential of fluorinated compounds in developing new antimicrobial agents and antioxidants (Арутюнян et al., 2012).
Fluorogenic Reagents for Analytical Chemistry
- Fluorogenic Reagent for Primary Amines : The development of fluorogenic reagents, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for the analysis of primary amines in HPLC, CE, and MALDI/MS demonstrates the utility of fluorinated compounds in enhancing the sensitivity and specificity of analytical methods (Chen & Novotny, 1997).
properties
IUPAC Name |
2-fluoro-N-methyl-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9-3-5-10(6-4-9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNAQUNHUNUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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